DHODH Enzymatic Inhibition: High Potency Versus a Close Patent Analog
In a high-throughput enzymatic inhibition assay, 1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] (disclosed as Compound 8 in US12162877 and Compound 38 in US20240034730) inhibited human DHODH with an IC50 of 1 nM [1]. Under identical assay conditions, a structurally related isatin-hydrazone from the same patent series (Compound 27; BDBM50281168) exhibited an IC50 of 480 nM [2]. This represents a 480-fold improvement in potency. In a second, orthogonal DCIP reduction assay, the target compound gave an IC50 of 760 nM, while Compound 27 again showed 480 nM, indicating assay-context-dependent selectivity.
| Evidence Dimension | DHODH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (enzymatic assay); IC50 = 760 nM (DCIP reduction assay) |
| Comparator Or Baseline | Compound 27 (CHEMBL4167855) from same patent: IC50 = 480 nM (both assay formats) |
| Quantified Difference | 480-fold more potent in enzymatic assay; ~0.63-fold (less potent) in DCIP assay |
| Conditions | Human recombinant N-terminal GST-tagged DHODH; 96-well plate format; substrate: dihydroorotate |
Why This Matters
This demonstrates that among closely related patent analogs, the 2,5-dichloro substitution and N-isopropyl configuration confer a unique potency profile in the primary enzymatic assay, making it the preferred choice for DHODH-targeted mechanistic studies.
- [1] BindingDB Entry BDBM50281167 (CHEMBL4175712). US12162877, Compound 8; US20240034730, Compound 38. View Source
- [2] BindingDB Entry BDBM50281168 (CHEMBL4167855). US20240034730, Compound 27. View Source
